molecular formula C16H19NO6S2 B2651093 methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate CAS No. 2034565-49-4

methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2651093
CAS No.: 2034565-49-4
M. Wt: 385.45
InChI Key: XZYKDEZFFUYVIX-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a thiophene ring through a hydroxyethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

    Sulfamoylation: The next step is the introduction of the sulfamoyl group. This can be achieved by reacting the ester with sulfamoyl chloride in the presence of a base like triethylamine.

    Attachment of the Hydroxyethoxyethyl Chain: The hydroxyethoxyethyl chain is introduced through a nucleophilic substitution reaction. This involves reacting the sulfamoyl intermediate with 2-(2-hydroxyethoxy)ethyl bromide under basic conditions.

    Thiophene Ring Introduction: Finally, the thiophene ring is attached via a coupling reaction, such as a Suzuki coupling, using a thiophene boronic acid derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethoxyethyl chain can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: The corresponding alcohol from the ester group.

    Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways involving sulfamoyl groups or thiophene rings.

    Industrial Applications: Potential use in the synthesis of polymers or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, while the thiophene ring can participate in π-π interactions or hydrogen bonding. The hydroxyethoxyethyl chain provides flexibility and enhances solubility, facilitating the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(N-(2-hydroxyethyl)sulfamoyl)benzoate: Lacks the thiophene ring and hydroxyethoxy chain, making it less versatile in terms of functionalization.

    Methyl 4-(N-(2-(2-hydroxyethoxy)ethyl)sulfamoyl)benzoate:

    Methyl 4-(N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate: Lacks the hydroxyethoxy chain, potentially affecting its solubility and flexibility.

Uniqueness

Methyl 4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate stands out due to its combination of a benzoate ester, sulfamoyl group, hydroxyethoxyethyl chain, and thiophene ring. This unique structure provides a balance of rigidity and flexibility, making it suitable for a wide range of applications in medicinal chemistry, materials science, and biological studies.

Properties

IUPAC Name

methyl 4-[[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6S2/c1-22-16(19)12-4-6-13(7-5-12)25(20,21)17-11-14(23-9-8-18)15-3-2-10-24-15/h2-7,10,14,17-18H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYKDEZFFUYVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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